Propyl Gallate vs. BHA and BHT: Superior AOM Stability in Lard as a Single Antioxidant
In a head-to-head comparison using the Active Oxygen Method (AOM) in lard, propyl gallate alone produced the best AOM stability among the three tested commercial antioxidants, outperforming both BHA and BHT when used individually [1]. While the mixture of BHA and BHT provided superior carry-through stability at elevated temperatures, the single-agent efficacy of propyl gallate establishes it as the preferred choice when a single-component antioxidant system is required.
| Evidence Dimension | Active Oxygen Method (AOM) stability in lard |
|---|---|
| Target Compound Data | Best AOM stability as a single antioxidant |
| Comparator Or Baseline | BHA and BHT (single agents) |
| Quantified Difference | Propyl gallate > BHA ≈ BHT (qualitative ranking based on AOM hours; exact numerical values not reported in abstract) |
| Conditions | Lard substrate; AOM assay conditions as per standard method |
Why This Matters
This evidence supports selection of propyl gallate over BHA or BHT for applications requiring maximum oxidative protection in animal fats using a single-additive formulation.
- [1] Gearhart, W. M.; Stuckey, B. N. A comparison of commercially used phenolic antioxidants in edible animal fats. J. Am. Oil Chem. Soc. 1955, 32 (7), 386-390. View Source
